An In-depth Technical Guide to the Mal-PEG2-Val-Cit-PABA ADC Linker
An In-depth Technical Guide to the Mal-PEG2-Val-Cit-PABA ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG2-Val-Cit-PABA linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is engineered for optimal stability in systemic circulation and for specific, efficient cleavage within the target tumor cell, ensuring the precise release of the cytotoxic payload. This guide provides a comprehensive overview of its structure, properties, mechanism of action, and the experimental protocols used for its evaluation.
The linker's design incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzylcarbamate (PABA) spacer. This sophisticated architecture ensures that the potent cytotoxic drug remains inactive until it reaches the lysosomal compartment of the target cancer cell, thereby minimizing off-target toxicity and maximizing the therapeutic window.[1][2][3]
Core Components and Structure
The Mal-PEG2-Val-Cit-PABA linker is a multi-component system, with each part playing a crucial role in the overall function of the ADC.[4]
-
Maleimide (Mal): This functional group provides a reactive site for covalent attachment to the antibody. Specifically, the maleimide group reacts with free thiol groups on cysteine residues of the monoclonal antibody through a Michael addition reaction, forming a stable thioether bond.[4][5]
-
Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer is incorporated to improve the hydrophilicity and solubility of the linker-drug conjugate.[4][6] This can also influence the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for the lysosomal protease, Cathepsin B.[2] Cathepsin B is often overexpressed in the lysosomes of various tumor cells.[2][7] The Val-Cit linker is designed to be stable in the bloodstream's neutral pH but is readily cleaved in the acidic environment of the lysosome where cathepsin B is highly active.[3]
-
para-Aminobenzylcarbamate (PABC or PABA): This unit functions as a "self-immolative" spacer.[3] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that upon cleavage of the Val-Cit linker, the payload is released in its unmodified, active form.[3]
Below is a diagram illustrating the chemical structure of the Mal-PEG2-Val-Cit-PABA linker.
Physicochemical and Biological Properties
The properties of the Mal-PEG2-Val-Cit-PABA linker are critical for its function in an ADC. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of Mal-PEG2-Val-Cit-PABA
| Property | Value | Reference |
| Molecular Formula | C27H38N6O9 | [8][9] |
| Molecular Weight | 590.63 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO (125 mg/mL) | [8] |
| CAS Number | 1662687-83-3 | [8] |
Table 2: Storage and Stability
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [8] |
| In solvent at -80°C | 6 months | [8][10] |
| In solvent at -20°C | 1 month | [8][10] |
Mechanism of Action: Payload Release
The therapeutic efficacy of an ADC utilizing the Mal-PEG2-Val-Cit-PABA linker is dependent on a precise, multi-step release mechanism that occurs after internalization by the target cancer cell.
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Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell and trafficked to the lysosome.[3]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the highly active protease, Cathepsin B, recognizes and cleaves the peptide bond between the citrulline and the PABA group of the linker. Studies have shown that other lysosomal proteases like cathepsin S, L, and F may also be involved in this cleavage.[11]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PABA spacer.[12] This "self-immolation" results in the fragmentation of the PABA unit, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[3] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.[]
The following diagram illustrates the signaling pathway of ADC action and payload release.
Experimental Protocols
Evaluating the stability and cleavage of the Mal-PEG2-Val-Cit-PABA linker is crucial for the successful development of an ADC. The following are key experimental protocols for these assessments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.[1]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Aliquoting: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1]
In Vitro Enzymatic Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Prepare a stock solution of the ADC in the reaction buffer.
-
Activate Cathepsin B according to the manufacturer's protocol.
-
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.[2]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
The following diagram outlines a typical experimental workflow for assessing ADC linker stability.
Conclusion
The Mal-PEG2-Val-Cit-PABA linker is a highly effective and widely utilized component in the development of antibody-drug conjugates. Its multi-component design provides a robust system for achieving high stability in circulation and specific, efficient payload release within target tumor cells. A thorough understanding of its structure, properties, and mechanism of action, coupled with rigorous experimental evaluation, is essential for the successful design and development of next-generation ADCs with an improved therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]
- 5. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]
- 6. Mal-PEG2-Val-Cit-PABA-PNP | ADC Linker | 1345681-52-8 | Invivochem [invivochem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mal-PEG2-Val-Cit-PABA - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
